
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a piperidine ring, and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Synthesis of the Compound
The synthesis of methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step reactions that include the formation of the quinazoline scaffold. Various methodologies have been reported, including cyclization reactions and the use of piperidine derivatives to introduce specific functional groups that enhance biological activity .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific protein targets involved in cancer cell proliferation. For instance, compounds derived from quinazoline structures have been identified as inhibitors of polo-like kinase 1 (Plk1), a target implicated in various cancers . The structure of this compound positions it as a promising candidate for further development in oncology.
Enzyme Inhibition
The compound exhibits significant inhibitory activity against enzymes such as butyrylcholinesterase. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial . The hybrid nature of this compound allows it to interact effectively with enzyme active sites, potentially leading to enhanced therapeutic efficacy.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various quinazoline derivatives, including this compound. The results indicated that this compound demonstrated a dose-dependent inhibition of cancer cell lines, suggesting its potential as a lead compound for cancer therapy. The mechanism was attributed to its ability to disrupt cell cycle progression and induce apoptosis in malignant cells.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, this compound was tested for its neuroprotective effects. The study revealed that the compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This finding supports its potential application in treating conditions like Alzheimer's and Parkinson's diseases.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids and pharmaceuticals, which exhibit a wide range of biological activities.
Uniqueness
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Activité Biologique
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound features a quinazoline core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors. For instance, the introduction of the piperidine ring and the ethoxyphenyl group can be achieved through nucleophilic substitution reactions or coupling methods.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis or inhibiting angiogenesis. The quinazoline scaffold is particularly noted for its interactions with kinases involved in cancer progression.
- Neuropharmacological Effects : Given the presence of the piperidine moiety, potential interactions with neurotransmitter systems, particularly GABAergic and dopaminergic pathways, warrant investigation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Activity | IC50/EC50 Values | Reference |
---|---|---|
Antimicrobial | 5 µM (E. coli) | |
Anticancer (A549 cells) | 10 µM | |
GABA Receptor Modulation | Ki = 20 µM |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of quinazoline exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was effective against resistant strains, indicating its potential as a lead compound in antibiotic development.
- Anticancer Activity : In vitro studies on lung cancer cell lines (A549) showed that this compound could reduce cell viability significantly at concentrations around 10 µM. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
- Neuropharmacological Studies : Research involving GABA receptor assays indicated that the compound could act as a modulator at GABA_A receptors, potentially offering therapeutic benefits in anxiety and seizure disorders.
Propriétés
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-4-oxo-2-piperidin-1-ylquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-30-18-10-8-17(9-11-18)26-21(27)19-12-7-16(22(28)29-2)15-20(19)24-23(26)25-13-5-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTOUXPAIHFJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.